![molecular formula C16H13Cl2NO2 B13357733 3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide is an organic compound that features a benzyl ether linkage and an acrylamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 3,4-dichlorobenzyl alcohol with 2-hydroxyphenylacrylamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The benzyl ether linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl ethers.
Applications De Recherche Scientifique
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzyl ether linkage can enhance the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide
- 2-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide
- 3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}propionamide
Uniqueness
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide is unique due to its specific substitution pattern on the benzyl ether linkage and the presence of the acrylamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacologically active molecule further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C16H13Cl2NO2 |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
(E)-3-[2-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c17-13-7-5-11(9-14(13)18)10-21-15-4-2-1-3-12(15)6-8-16(19)20/h1-9H,10H2,(H2,19,20)/b8-6+ |
Clé InChI |
XPJMOPYYLGCBJE-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)N)OCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,12,18,25,31,38,44,51-octamethoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B13357650.png)



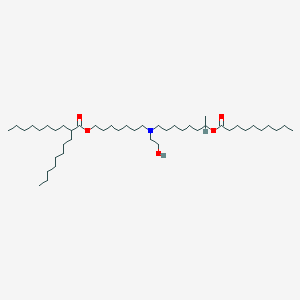

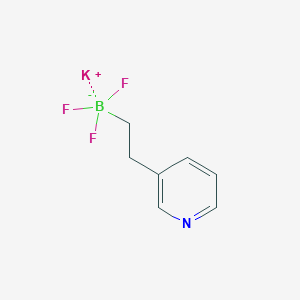
![2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357686.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13357699.png)

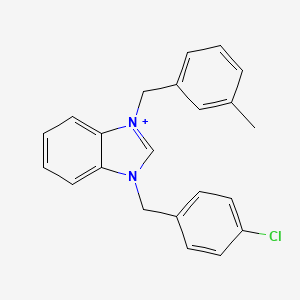
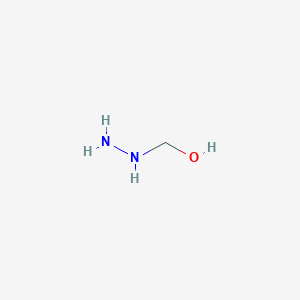
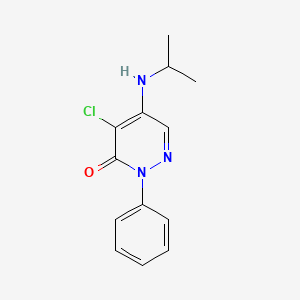
![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13357732.png)
